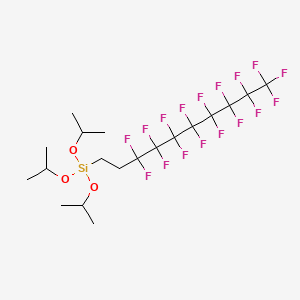
2,4-Difluoro-5-formylbenzonitrile
説明
Synthesis Analysis
The synthesis of related difluorobenzonitrile compounds has been reported. For instance, 3,4-difluorobenzonitrile has been synthesized from 3,4-dichlorobenzoyl chloride through a series of reactions including amidation, dehydration, and fluorination . Another synthesis approach for difluorobenzonitrile derivatives involves the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with difluorobenzonitriles . These methods could potentially be adapted for the synthesis of 2,4-difluoro-5-formylbenzonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of difluorobenzonitrile derivatives has been studied using various spectroscopic techniques. For example, the microwave spectrum of 2,6-difluorobenzonitrile has been analyzed, providing rotational and centrifugal distortion constants, which give insights into the molecular geometry . Although the exact structure of 2,4-difluoro-5-formylbenzonitrile is not discussed, similar analytical methods could be employed to determine its molecular structure.
Chemical Reactions Analysis
Difluorobenzonitrile compounds participate in various chemical reactions. Trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations of aromatic compounds with aldehydes, which could be relevant for reactions involving the formyl group of 2,4-difluoro-5-formylbenzonitrile . Additionally, the cyclization of 2-aryloxybenzonitriles in trifluoromethanesulfonic acid to form xanthone derivatives indicates the potential reactivity of the nitrile group in acid-catalyzed conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of difluorobenzonitrile derivatives can be inferred from studies on similar compounds. For instance, the geometrical structure, vibrational spectra, and thermodynamic properties of 5-fluoro-2-methylbenzonitrile have been investigated using Density Functional Theory (DFT) . These properties are crucial for understanding the behavior of 2,4-difluoro-5-formylbenzonitrile in different environments and could guide the development of new applications for this compound.
科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Derivatives
2,4-Difluoro-5-formylbenzonitrile is used in synthesizing various derivatives. For example, it has been utilized in the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones, where substituents at C(5) and/or C(6) have been introduced, showing the chemical versatility of the compound (Kobayashi et al., 2010).
Formation of Complexes
This compound is involved in the formation of Meisenheimer-type σ-complexes with various nucleophiles in solution, indicating its reactivity and potential in forming complex molecular structures (Foreman & Foster, 1969).
Material Science and Polymer Chemistry
- Polymer Development: 2,4-Difluoro-5-formylbenzonitrile is used in the development of polymers. For instance, it has been used in the polycondensation process to produce completely soluble polyethers, demonstrating its importance in the field of material science and polymer chemistry (Kricheldorf et al., 2005).
Pharmaceutical and Biomedical Applications
Selective Fluorescence and Colorimetric Indicator
It has been employed as a selective probe in the naked eye and fluorescence recognition of Pd 2+ in human breast cancer cells MCF7, underlining its potential use in biomedical research and cancer cell imaging (Ghosh et al., 2015).
Radiofluorination and Biopolymers Labeling
This compound is also significant in radiochemistry, particularly in the preparation of radiofluorinated compounds and in labeling sensitive biopolymers, indicating its utility in creating radiopharmaceuticals (Zlatopolskiy et al., 2012).
Corrosion Inhibition
- Metal Corrosion Inhibition: Derivatives of 2,4-Difluoro-5-formylbenzonitrile have been studied for their corrosion inhibition properties, with applications in protecting metals like steel in corrosive environments (Verma et al., 2015)
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
特性
IUPAC Name |
2,4-difluoro-5-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNBDUKGSPZDHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-formylbenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)
![1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine](/img/structure/B1323046.png)
![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)
![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)






